![molecular formula C3H6Br2N4 B6302715 [(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95% CAS No. 2209964-68-9](/img/structure/B6302715.png)
[(5-Bromo-1H-1,2,4-triazol-3-yl)methyl]amine hydrobromide; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
5-BTMAH has a number of applications in the scientific research field. It is used as a reagent for organic synthesis, and it is used in the synthesis of drugs, organic materials, and biochemicals. It is also used as a catalyst in the synthesis of polymers, and it is used as a starting material in the synthesis of other compounds. 5-BTMAH has been used in the synthesis of peptides, and it has been used in the synthesis of nucleosides and nucleotides. It has also been used in the synthesis of amino acids, and it has been used in the synthesis of carbohydrates.
Mechanism of Action
The mechanism of action of 5-BTMAH is not fully understood. However, it is believed that the compound acts as a nucleophile and reacts with electrophiles to form covalent bonds. It is also believed that the compound can act as a Lewis acid, and it can catalyze the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BTMAH are not well understood. However, the compound has been shown to have a low toxicity and is not believed to be carcinogenic or mutagenic. It has also been shown to have anti-inflammatory properties, and it has been used in the treatment of certain skin conditions.
Advantages and Limitations for Lab Experiments
5-BTMAH has several advantages for lab experiments. It is a highly reactive compound, and it can be used to synthesize a wide range of compounds. It is also a low-toxicity compound, and it can be used safely in the laboratory. Additionally, it is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-BTMAH in lab experiments. It is a volatile compound, and it can easily evaporate if not stored properly. Additionally, it is a reactive compound, and it can react with other compounds in the lab.
Future Directions
There are a number of potential future directions for the use of 5-BTMAH. It could be used in the synthesis of new drugs, organic materials, and biochemicals. It could also be used in the synthesis of polymers, peptides, nucleosides, nucleotides, amino acids, and carbohydrates. Additionally, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used to study the mechanism of action of other compounds, and it could be used to study the biochemical and physiological effects of compounds.
Synthesis Methods
5-BTMAH can be synthesized using a variety of methods. The most common method is the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine hydrobromide in aqueous solution. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid. The reaction produces 5-BTMAH in high yield and purity. Other methods of synthesis include the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine hydrochloride or methyl amine hydroiodide in aqueous solution, as well as the reaction of 5-bromo-1H-1,2,4-triazole with methyl amine in an organic solvent such as dimethylformamide.
Safety and Hazards
properties
IUPAC Name |
(3-bromo-1H-1,2,4-triazol-5-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN4.BrH/c4-3-6-2(1-5)7-8-3;/h1,5H2,(H,6,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZTXUKLNHWYBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NN1)Br)N.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1Z,3Z)-1,3-Bis[[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-1H-isoindole, 95%](/img/structure/B6302642.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2-methylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6302657.png)

![6-Bromo-2-fluoropyrazolo[1,5-a]pyridine](/img/structure/B6302677.png)
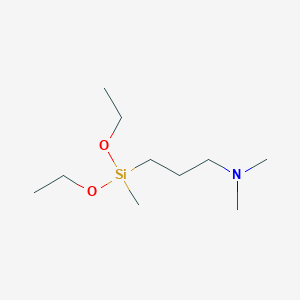
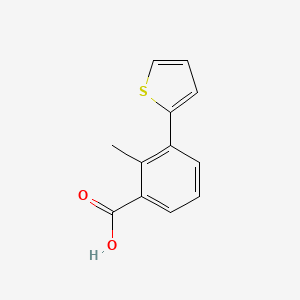
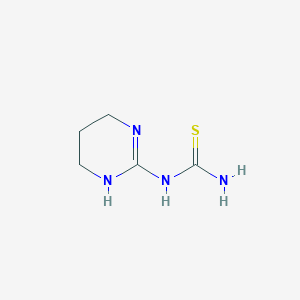
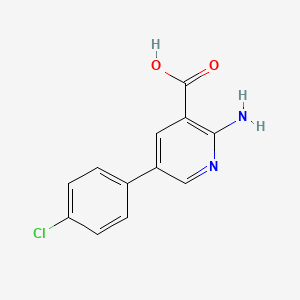
![(5S)-2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B6302710.png)
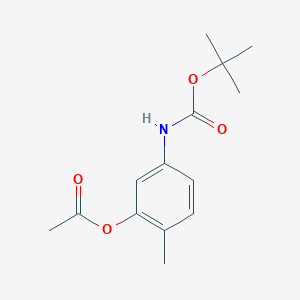
![t-Butyl N-[(2z)-2-(3,4-diethoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302730.png)
![t-Butyl N-[(2E)-2-(3-fluoro-4-methoxyphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B6302737.png)
![t-Butyl N-[(2E)-2-(hydroxyimino)-2-[4-methoxy-3-(methylsulfanyl)phenyl]ethyl]carbamate](/img/structure/B6302745.png)